molecular formula C23H17NO6 B1390390 Fmoc-2-aminobenzene-1,4-dicarboxylic acid CAS No. 1185298-22-9

Fmoc-2-aminobenzene-1,4-dicarboxylic acid

Cat. No.: B1390390
CAS No.: 1185298-22-9
M. Wt: 403.4 g/mol
InChI Key: XCXYWQCQTBCRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-aminobenzene-1,4-dicarboxylic acid is a biochemical compound used for proteomics research . It has a molecular formula of C23H17NO6 and a molecular weight of 403.38 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H17NO6 . This indicates that the compound contains 23 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 403.38 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Future Directions

The future directions for the use of Fmoc-2-aminobenzene-1,4-dicarboxylic acid are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c25-21(26)13-9-10-18(22(27)28)20(11-13)24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,29)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXYWQCQTBCRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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